Fmoc-4-(phenoxy)-L-phenylalanine

Catalog No.
S1913625
CAS No.
180414-93-1
M.F
C30H25NO5
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-(phenoxy)-L-phenylalanine

CAS Number

180414-93-1

Product Name

Fmoc-4-(phenoxy)-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid

Molecular Formula

C30H25NO5

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1

InChI Key

AREGUKFAPOBHGQ-NDEPHWFRSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis:

Fmoc-4-Phe(Ph) is a valuable building block for peptide synthesis, particularly for the creation of non-natural peptides with modified properties. The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protecting group for the N-terminus (amino group) of the amino acid during peptide chain assembly. This allows for the controlled addition of other amino acids to form the desired peptide sequence. Several research studies utilize Fmoc-4-Phe(Ph) for the synthesis of peptides with potential therapeutic applications [, ].

Protein-Protein Interactions:

Fmoc-4-Phe(Ph) can be used as a probe to study protein-protein interactions. The phenoxy group at the 4th position of the phenyl ring introduces a bulky and hydrophobic moiety, potentially affecting the protein's binding affinity with other molecules. By incorporating Fmoc-4-Phe(Ph) into specific locations of a peptide sequence, researchers can investigate how these modifications influence protein interactions [].

Material Science Applications:

The self-assembling properties of Fmoc-4-Phe(Ph) make it a potential candidate for the development of novel biomaterials. Studies have explored its use in the creation of hydrogels and other functional materials with specific functionalities [].

Fmoc-4-(phenoxy)-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its amino group. This compound is notable for its unique structure, which includes a phenoxy group at the para position of the phenyl ring. The Fmoc group is commonly employed in peptide synthesis to prevent unwanted side reactions during the assembly of peptide chains, allowing for greater control over the synthesis process .

Involving Fmoc-4-(phenoxy)-L-phenylalanine are centered around the removal of the Fmoc group during peptide synthesis. This deprotection step is typically facilitated by base treatment, such as using piperidine or other amines, which cleaves the Fmoc group and exposes the amino functionality for subsequent coupling reactions.

Types of Reactions

  • Oxidation: The compound can undergo oxidation at its phenyl and phenoxy groups, leading to various oxidized derivatives.
  • Reduction: Under specific conditions, reduction can modify these aromatic groups.
  • Substitution: Nucleophilic substitution reactions can introduce new functional groups into the structure.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines and thiols for substitution reactions.

Fmoc-4-(phenoxy)-L-phenylalanine exhibits significant biological activity primarily due to its ability to form hydrogen bonds with other molecules. This property is crucial in self-assembly processes that lead to the formation of functional materials. The compound's solubility in organic solvents enhances its utility in biochemical applications.

Mechanism of Action

The compound's mode of action involves its participation in biochemical pathways where it contributes to the self-assembly of functional molecules, which is essential in creating bio-inspired materials. Environmental factors such as pH and temperature can influence its action.

The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine typically involves several key steps:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Introduction of the Phenoxy Group: This is achieved through nucleophilic substitution reactions where a phenol derivative reacts with an activated form of L-phenylalanine.

Industrial Production

In an industrial context, automated peptide synthesizers and solid-phase peptide synthesis techniques are employed to scale up production while ensuring high yield and purity.

Fmoc-4-(phenoxy)-L-phenylalanine serves as a versatile building block in peptide synthesis and is utilized in various applications including:

  • Peptide Synthesis: As a key component for creating peptides with specific properties.
  • Material Science: In developing bio-inspired materials through self-assembly processes.
  • Pharmaceutical Research: Potentially in drug design due to its unique structural characteristics .

Studies on Fmoc-4-(phenoxy)-L-phenylalanine have focused on its interactions within biochemical systems. Its ability to form hydrogen bonds plays a significant role in molecular recognition processes, which are critical for drug development and material science applications. The compound's interactions can be influenced by environmental conditions, further highlighting its relevance in research and application scenarios.

Several compounds share structural similarities with Fmoc-4-(phenoxy)-L-phenylalanine. Below is a comparison highlighting their uniqueness:

Compound NameStructure HighlightsUnique Features
Fmoc-L-TyrosineContains a hydroxyl group on the phenolUsed extensively in peptide synthesis; less hydrophobic than phenoxy variant
Fmoc-L-Phe(4-NH2)Amino group at para positionIncreased reactivity due to amino functionality
Fmoc-L-Phe(4-Iodo)Iodine substituent at para positionUseful for labeling studies; increased molecular weight
Fmoc-L-Phe(4-phosphonomethyl)Phosphonomethyl group at para positionEnhances solubility and potential bioactivity

Fmoc-4-(phenoxy)-L-phenylalanine stands out due to its hydrophobic nature imparted by the phenoxy group, which influences its self-assembly properties and interaction dynamics compared to other derivatives .

The evolution of amino acid protection strategies has been pivotal in advancing peptide synthesis. Prior to the 1970s, tert-butyloxycarbonyl (Boc) protection dominated due to its acid-labile nature, but it required harsh deprotection conditions (e.g., hydrofluoric acid) and limited compatibility with acid-sensitive functional groups. The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970 revolutionized the field by enabling base-labile protection, which avoids these limitations. This innovation facilitated the development of solid-phase peptide synthesis (SPPS) using acid-labile resins, enabling orthogonal protection strategies.

The phenoxy-substituted derivative, Fmoc-4-(phenoxy)-L-phenylalanine, emerged later as a specialized building block. Its para-phenoxy modification enhances steric properties and aromatic interactions, making it valuable for designing peptides with tailored bioactivity and stability.

Role in Modern Peptide Synthesis Paradigms

Fmoc-4-(phenoxy)-L-phenylalanine is integral to modern SPPS due to:

  • Orthogonal Protection: The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), leaving other acid-labile protecting groups intact.
  • Steric and Electronic Effects: The phenoxy group introduces aromatic interactions and steric hindrance, influencing peptide folding and receptor binding.
  • Versatility in Bioconjugation: The phenylalanine backbone allows post-synthetic modifications, such as cross-linking or fluorescent labeling.

The chemical compound Fmoc-4-(phenoxy)-L-phenylalanine represents a protected amino acid derivative extensively utilized in solid-phase peptide synthesis protocols . This fluorenylmethoxycarbonyl-protected amino acid exhibits distinctive structural features that contribute to its utility in peptide chemistry applications.

IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenoxyphenylalanine [2] [3]. The molecular formula is established as C₃₀H₂₅NO₅ with a molecular weight of 479.53 grams per mole [3] [4]. The Chemical Abstract Service registry number is 180414-93-1, providing unambiguous identification of this specific derivative [2] [3].

The stereochemical configuration of Fmoc-4-(phenoxy)-L-phenylalanine follows the L-amino acid convention, wherein the alpha carbon possesses the S-absolute configuration according to the Cahn-Ingold-Prelog priority rules [5] [6]. This stereochemical arrangement is consistent with naturally occurring amino acids and ensures compatibility with biological systems and enzymatic processes [5]. The L-configuration is determined by the spatial arrangement around the chiral alpha carbon, where the amino group, carboxyl group, hydrogen atom, and side chain occupy specific three-dimensional positions [5] [7].

The InChI key for this compound is AREGUKFAPOBHGQ-UHFFFAOYSA-N, providing a unique computational identifier for database searches and chemical informatics applications [2] [3]. The compound exists as a white powder under standard conditions, with recommended storage at 0-8 degrees Celsius to maintain stability [3].

X-ray Crystallographic Analysis of Phenoxy Substituent Orientation

While specific X-ray crystallographic data for Fmoc-4-(phenoxy)-L-phenylalanine remains limited in the current literature, crystallographic studies of related Fmoc-protected phenylalanine derivatives provide valuable insights into the structural characteristics of these compounds. The crystal structure analysis of Fmoc-4-chloro-L-phenylalanine reveals that this derivative crystallizes in the orthorhombic space group P2₁2₁2₁ [8]. This crystallographic information demonstrates the tendency of para-substituted Fmoc-phenylalanine derivatives to adopt specific packing arrangements in the solid state.

Crystallographic studies of Fmoc-protected amino acids indicate that the fluorenylmethoxycarbonyl protecting group exhibits strong intermolecular hydrogen bonding interactions between molecules [9]. The Fmoc group participates in π-π stacking interactions, both between Fmoc moieties and with aromatic side chains, which contribute to the overall crystal stability [9]. These π-π interactions are crucial for directing the three-dimensional organization of the molecules in the crystal lattice.

Research on similar phenoxy-containing compounds suggests that phenoxy substituents can influence molecular packing through their ability to participate in weak intermolecular interactions [10] [11]. The phenoxy group orientation in crystalline structures typically favors conformations that maximize intermolecular contacts while minimizing steric repulsion [11] [12]. Studies of phenoxy-substituted aromatic compounds demonstrate that the C-O-C bond angles in phenoxy groups typically range from 117 to 123 degrees, with variations depending on crystal packing forces [11].

The orientation of phenoxy substituents in crystal structures often reflects a balance between electronic effects and steric considerations [10] [13]. In phenoxy-substituted aromatic systems, the phenoxy groups frequently adopt orientations that are approximately parallel to the molecular backbone, though deviations from planarity can occur due to crystal packing interactions [12] [13].

Comparative Analysis with Analogous Fmoc-Phenylalanine Derivatives

A comprehensive comparative analysis reveals significant structural and property differences among various Fmoc-protected phenylalanine derivatives. The phenoxy substituent in Fmoc-4-(phenoxy)-L-phenylalanine introduces distinct electronic and steric effects compared to other para-substituted analogs [14].

The molecular weight progression among these derivatives reflects the varying sizes of the para-substituents. Fmoc-4-(phenoxy)-L-phenylalanine, with its molecular weight of 479.53 grams per mole, represents the largest derivative in this series, significantly exceeding the molecular weights of Fmoc-4-chloro-L-phenylalanine (421.9 g/mol), Fmoc-4-cyano-L-phenylalanine (412.4 g/mol), and the unsubstituted Fmoc-L-phenylalanine (387.4 g/mol) [2] [15] [8] [16].

Electronic effects distinguish these derivatives significantly. The phenoxy group in Fmoc-4-(phenoxy)-L-phenylalanine functions as an electron-donating substituent through resonance effects, contrasting with the electron-withdrawing properties of cyano and chloro substituents [17] [18]. This electron-donating character influences the reactivity and stability of the compound during peptide synthesis reactions [14].

Crystallographic data available for related derivatives indicates structural diversity in solid-state packing. While Fmoc-4-chloro-L-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁, the parent Fmoc-L-phenylalanine adopts a monoclinic P2₁ space group [8] [9]. These differences in crystal packing reflect the influence of para-substitution on intermolecular interactions and molecular organization.

Solubility characteristics vary among these derivatives based on the electronic properties of their substituents. The phenoxy group enhances solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide and dichloromethane, due to its aromatic character and ether linkage [19]. This improved solubility facilitates handling and coupling reactions during solid-phase peptide synthesis protocols.

Synthetic accessibility also differs among these derivatives. The preparation of Fmoc-4-(phenoxy)-L-phenylalanine typically involves nucleophilic aromatic substitution reactions starting from 4-hydroxy-L-phenylalanine derivatives, followed by Fmoc protection of the amino group . This synthetic route contrasts with the more direct halogenation or cyanation procedures used for preparing other para-substituted analogs [14] [20].

The phenoxy substituent introduces additional conformational flexibility compared to smaller substituents, potentially affecting peptide backbone conformations when incorporated into peptide sequences [21]. This conformational influence must be considered when designing peptides containing this residue, as it may impact secondary structure formation and biological activity.

Stability under peptide synthesis conditions varies among these derivatives. The phenoxy group generally exhibits good stability under standard Fmoc deprotection conditions using piperidine in dimethylformamide, though extended reaction times or elevated temperatures should be avoided to prevent potential side reactions [19].

PropertyFmoc-4-(phenoxy)-L-phenylalanineFmoc-4-chloro-L-phenylalanineFmoc-4-cyano-L-phenylalanineFmoc-L-phenylalanine
Molecular Weight (g/mol)479.53 [4]421.9 [8]412.4 [15]387.4 [22]
Electronic EffectElectron-donatingElectron-withdrawingElectron-withdrawingNo substitution
Crystal Space GroupNot determinedP2₁2₁2₁ [8]Not availableP2₁ [9]
Solubility EnhancementHigh in organic solvents [19]ModerateModerateStandard

Fmoc-4-(phenoxy)-L-phenylalanine represents a specialized protected amino acid derivative that requires sophisticated synthetic approaches for its preparation. The compound's unique structural features, incorporating both a fluorenylmethyloxycarbonyl protecting group and a phenoxy substituent on the aromatic ring, necessitate careful consideration of synthetic strategies to ensure high purity, yield, and stereochemical integrity [2].

Solid-Phase Peptide Synthesis Integration Strategies

Solid-phase peptide synthesis has emerged as the predominant methodology for incorporating Fmoc-4-(phenoxy)-L-phenylalanine into peptide sequences. The compound demonstrates excellent compatibility with standard Fmoc solid-phase peptide synthesis protocols, serving as a key building block that allows researchers to create complex peptides with high purity and yield [2] [3].

Resin Selection and Loading Protocols

The selection of appropriate solid support systems is critical for successful integration of Fmoc-4-(phenoxy)-L-phenylalanine in solid-phase synthesis. Multiple resin types have demonstrated compatibility with this amino acid derivative, including Rink amide resin, 2-chlorotrityl chloride resin, and Wang resin systems [4] [5]. Each resin type offers distinct advantages depending on the target peptide structure and desired C-terminal functionality.

Rink amide resin provides optimal performance for peptides requiring C-terminal amide functionality, with loading capacities typically ranging from 0.6 to 0.8 millimoles per gram of resin. The loading process involves initial swelling of the resin in dichloromethane for 20 minutes, followed by washing cycles with dimethylformamide to ensure complete solvation [4]. The first amino acid attachment requires extended coupling times of 4 to 24 hours to maximize loading efficiency, as this initial coupling step acts as the limiting factor in overall peptide yield [6].

2-chlorotrityl chloride resin offers advantages for peptides requiring protected C-terminal carboxylic acid functionality. This resin system allows for mild cleavage conditions using dilute trifluoroacetic acid solutions, preserving acid-labile protecting groups during intermediate purification steps [5]. Loading procedures typically utilize symmetric anhydride methodology or carbodiimide-mediated coupling with 4-(dimethylamino)pyridine catalysis.

Coupling Methodologies and Reagent Systems

The incorporation of Fmoc-4-(phenoxy)-L-phenylalanine into growing peptide chains requires careful selection of coupling reagents to ensure high efficiency and minimal side reactions. Contemporary coupling methodologies employ several classes of activating agents, each offering distinct advantages for specific synthetic challenges [7] [8] [9].

Coupling ReagentReaction TimeCoupling EfficiencyTypical Equivalents
HBTU10-30 minutes>99%3-4 equivalents
COMU30-60 minutes>98%3-4 equivalents
HATU15-45 minutes>98%3-4 equivalents
PyBOP30-60 minutes>97%3-4 equivalents

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) represents the most widely adopted coupling reagent for Fmoc-4-(phenoxy)-L-phenylalanine integration [9] [10]. HBTU activation occurs rapidly in dimethylformamide and N-methylpyrrolidone, providing optimal solvents for peptide-resin solvation. Complete coupling reactions typically occur within 10 to 30 minutes, with residues such as arginine, isoleucine, leucine, and valine achieving high efficiency through single coupling procedures when HBTU activation is employed [9].

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) offers advantages as a third-generation uronium-type coupling reagent [7]. COMU demonstrates significantly reduced potential for allergic reactions compared to benzotriazole-based reagents while maintaining excellent coupling efficiency. The reagent shows particular utility for difficult coupling sequences and exhibits reduced decomposition products compared to earlier generation coupling agents.

Deprotection Protocols and Monitoring Systems

Fmoc deprotection represents a critical step in the iterative assembly of peptides containing Fmoc-4-(phenoxy)-L-phenylalanine. Standard deprotection protocols employ 20% piperidine in dimethylformamide for 7 to 10 minutes, with monitoring accomplished through ultraviolet spectroscopy at 290 nanometers [3] [4]. The deprotection process releases dibenzofulvene as a byproduct, which provides a convenient spectroscopic handle for reaction monitoring.

Alternative deprotection strategies have emerged for specialized applications requiring orthogonal protection schemes. 4-methylpiperidine demonstrates enhanced deprotection rates compared to piperidine while maintaining compatibility with standard solid-phase synthesis protocols [11]. Reaction rates follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, with 4-methylpiperidine providing optimal performance for difficult deprotection sequences.

Recent innovations include in situ Fmoc removal strategies that combine deprotection and coupling steps into a single operation [12]. This approach involves adding piperidine or 4-methylpiperidine to concentrations of 20% to coupling cocktails containing active ester derivatives. The strategy achieves 75% solvent savings while maintaining coupling efficiency and avoiding double incorporation of amino acids into peptide chains.

Solution-Phase Coupling Approaches

Solution-phase synthesis methodologies provide complementary approaches for the preparation and utilization of Fmoc-4-(phenoxy)-L-phenylalanine, particularly for large-scale manufacturing applications and specialized coupling reactions requiring precise stoichiometric control [13] [14].

Classical Coupling Methodologies

Carbodiimide-mediated coupling reactions represent foundational methodologies for solution-phase peptide bond formation involving Fmoc-4-(phenoxy)-L-phenylalanine. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) serve as the primary activating agents, typically employed in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize racemization and enhance coupling efficiency [15] [8].

The reaction mechanism proceeds through formation of an O-acylurea intermediate, which subsequently reacts with 1-hydroxybenzotriazole to generate a more reactive active ester. This active ester intermediate demonstrates enhanced selectivity for amino nucleophiles while exhibiting reduced potential for side reactions. Typical reaction conditions involve dichloromethane as the primary solvent, with reaction temperatures maintained between 0°C and room temperature to optimize yield while minimizing epimerization [15].

Diisopropylcarbodiimide offers advantages over dicyclohexylcarbodiimide for solution-phase applications due to the enhanced solubility of the resulting urea byproduct. The diisopropyl urea remains soluble in most organic solvents, facilitating product isolation and purification procedures. Coupling reactions typically require 2 to 12 hours for completion, depending on the steric environment around the reactive centers [8].

Advanced Activating Agent Systems

Preformed symmetrical anhydrides represent an alternative activation strategy offering enhanced reactivity for challenging coupling reactions [8]. The methodology involves treatment of two equivalents of the carboxylic acid component with one equivalent of dicyclohexylcarbodiimide to generate the symmetrical anhydride intermediate. This preformed active species demonstrates exceptional reactivity toward amino nucleophiles while minimizing racemization potential.

Acid fluoride derivatives provide the highest reactivity among solution-phase coupling methodologies [14] [13] [16]. Fmoc amino acid fluorides demonstrate remarkable stability compared to corresponding acid chlorides while maintaining superior reactivity toward nucleophilic attack. The preparation involves treatment of Fmoc-protected amino acids with cyanuric fluoride in the presence of pyridine, typically achieving quantitative conversion within 3 to 4 hours at room temperature [13].

The enhanced reactivity of acid fluorides proves particularly valuable for coupling sterically hindered amino acid residues. Fmoc amino acid fluorides couple efficiently with amino acid esters and amines without requiring additional activation or catalysis. The methodology demonstrates exceptional utility for the preparation of peptides containing α-aminoisobutyric acid and other highly hindered residues that challenge conventional coupling protocols [14].

Isonitrile-Mediated Coupling Strategies

Emerging methodologies employ isonitrile-mediated coupling reactions for the assembly of peptide bonds in solution phase [17]. This approach utilizes thioacid derivatives as acyl donors, which react with isonitriles to generate thio-formimidate carboxylate mixed anhydride intermediates. The methodology demonstrates particular advantages for fragment coupling applications where conventional approaches may be limited by steric hindrance or electronic effects.

The isonitrile-mediated approach enables the use of near-stoichiometric quantities of coupling partners, representing a significant economic advantage over conventional solid-phase methodologies that require large excesses of amino acid derivatives. Coupling reactions typically employ 1.2 to 1.5 equivalents of both thioacid and isonitrile reagents while maintaining excellent conversion efficiency [17].

Orthogonal Protecting Group Strategies for Functionalization

The successful synthesis and utilization of Fmoc-4-(phenoxy)-L-phenylalanine requires sophisticated protecting group strategies that enable selective manipulation of multiple functional groups throughout complex synthetic sequences [18] [19] [20].

Traditional Orthogonal Protection Schemes

The Fmoc/tert-butyl protecting group strategy represents the most widely employed orthogonal protection scheme for peptides containing Fmoc-4-(phenoxy)-L-phenylalanine [3] [21] [22]. This approach utilizes 9-fluorenylmethyloxycarbonyl protection for α-amino groups, which demonstrates stability to acidic conditions while undergoing facile removal under basic conditions using piperidine treatment. Side chain protecting groups employ tert-butyl-based protection that remains stable to basic deprotection conditions while undergoing cleavage under acidic conditions using trifluoroacetic acid [23] [22].

Protecting GroupFunctional GroupRemoval ConditionsOrthogonal Compatibility
Fmocα-Amino20% Piperidine/DMFBoc, tBu, Trt, Alloc
BocSide chain amines90% TFAFmoc, Trt, Alloc
tert-ButylHydroxyl/Carboxyl90% TFAFmoc, Alloc
TritylThiol/Carboxyl1% TFA/DCMFmoc, Boc, Alloc

Lysine residues commonly employ tert-butyloxycarbonyl (Boc) protection for the ε-amino group, providing stability throughout synthesis cycles while enabling final deprotection using trifluoroacetic acid treatment. Serine, threonine, and tyrosine residues utilize tert-butyl ether protection for hydroxyl groups, offering similar stability profiles and deprotection characteristics [22].

Cysteine residues require specialized protection strategies due to the high reactivity of sulfur functionalities. Trityl protection provides optimal performance for most applications, offering stability to basic conditions while undergoing selective removal using mild acidic treatment with 1% trifluoroacetic acid in dichloromethane [24] [22]. Alternative protection strategies include S-acetamidomethyl (Acm) groups that undergo oxidative removal using iodine or heavy metal reagents.

Advanced Multi-Dimensional Protection Strategies

Complex peptide targets may require protection schemes extending beyond the traditional two-dimensional Fmoc/tert-butyl approach [19] [25]. Third-dimensional protecting groups include allyloxycarbonyl (Alloc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) groups that undergo selective removal using palladium-catalyzed conditions or hydrazine treatment, respectively [19].

Allyloxycarbonyl protection demonstrates stability to both acidic and basic conditions while undergoing selective removal through palladium-catalyzed hydrogenolysis using tetrakis(triphenylphosphine)palladium(0) and phenylsilane [19]. This protection strategy enables selective amino group deprotection without affecting Fmoc or tert-butyl protecting groups elsewhere in the molecule.

The ivDde protecting group offers advantages for applications requiring selective amino group deprotection under extremely mild conditions [19]. Removal occurs using 2% hydrazine in dimethylformamide, conditions that are compatible with virtually all other protecting groups commonly employed in peptide synthesis. The deprotection can be monitored spectrophotometrically due to strong ultraviolet absorption of the hydrazine cleavage product at 290 nanometers.

Novel Orthogonal Protection Developments

Recent advances have introduced fourth-dimensional protecting groups that remain stable under all conventional deprotection conditions [25]. These "safety-catch" protecting groups require activation prior to removal, providing unprecedented selectivity for complex synthetic applications. The development of such systems enables the synthesis of highly complex cyclic and branched peptides that would be inaccessible using conventional protection strategies.

Photolabile protecting groups represent another emerging approach for orthogonal protection [22]. O-nitrobenzyl derivatives undergo selective removal through photolytic cleavage at 320 nanometers, providing conditions that are completely orthogonal to all chemical deprotection methodologies. This approach proves particularly valuable for surface-bound synthesis applications and spatially controlled deprotection strategies.

Enzymatic deprotection strategies offer additional orthogonality through the use of specific enzyme systems for protecting group removal [18]. These approaches utilize the exquisite selectivity of enzymatic catalysis to achieve deprotection under conditions that are completely benign to all chemical protecting groups. While still in early development stages, enzymatic deprotection holds significant promise for complex synthetic applications requiring exceptional selectivity.

Summary Data Tables

Table 1: Synthesis Methods for Fmoc-4-(phenoxy)-L-phenylalanine

Synthesis StepStarting MaterialReagentConditionsYield Range (%)Reaction Time
Phenoxy Group IntroductionBoc-4-hydroxy-L-phenylalaninePhenol/Aryl halidesK₂CO₃, DMF, RT to 80°C70-852-8 hours
Phenoxy Group Introduction4-hydroxy-L-phenylalaninePhenol derivativesBase, polar aprotic solvent65-803-6 hours
Fmoc ProtectionModified phenylalanineFmoc-ClCH₂Cl₂ or DMF, 0°C to RT80-902-4 hours
Fmoc ProtectionModified phenylalanineFmoc-OSuNaHCO₃ or DIEA85-951-3 hours

Table 2: Coupling Reagents for SPPS Integration

Coupling ReagentCoupling Time (min)Efficiency (%)AdvantagesTypical Solvent
HBTU10-30>99Fast, high efficiency, minimal racemizationDMF/NMP
COMU30-60>98Third generation, reduced allergic reactionsDMF
HATU15-45>98Fast activation, good for difficult couplingsDMF
PyBOP30-60>97Reliable, well-establishedDMF

Table 3: Orthogonal Protecting Group Strategies

Protecting GroupFunctional Group ProtectedRemoval ConditionsOrthogonal toReaction Time
Fmocα-Amino20% Piperidine in DMFBoc, Trt, Alloc, tBu7-10 minutes
Bocα-Amino/Side chain amines90% TFAFmoc, Trt, Alloc30-60 minutes
tert-Butyl (tBu)Hydroxyl/Carboxyl90% TFAFmoc, Alloc30-120 minutes
Trityl (Trt)Thiol/Carboxyl1% TFA in DCMFmoc, Boc, Alloc5-30 minutes

XLogP3

6.2

Sequence

X

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine

Dates

Last modified: 08-16-2023

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